molecular formula C12H11N5O B14170647 (2-amino-7H-purin-8-yl)(phenyl)methanol CAS No. 4460-09-7

(2-amino-7H-purin-8-yl)(phenyl)methanol

Katalognummer: B14170647
CAS-Nummer: 4460-09-7
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: RIQYVAYEPWVCNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-amino-7H-purin-8-yl)(phenyl)methanol is a purine derivative characterized by a phenyl group and a hydroxymethyl (-CH2OH) substituent at the 8-position of the purine core.

Eigenschaften

CAS-Nummer

4460-09-7

Molekularformel

C12H11N5O

Molekulargewicht

241.25 g/mol

IUPAC-Name

(2-amino-7H-purin-8-yl)-phenylmethanol

InChI

InChI=1S/C12H11N5O/c13-12-14-6-8-10(17-12)16-11(15-8)9(18)7-4-2-1-3-5-7/h1-6,9,18H,(H3,13,14,15,16,17)

InChI-Schlüssel

RIQYVAYEPWVCNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=NC3=NC(=NC=C3N2)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-7H-purin-8-yl)(phenyl)methanol typically involves the reaction of purine derivatives with phenylmethanol under specific conditions. One common method involves the use of a purine derivative, such as 2-amino-7H-purine, which is reacted with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of (2-amino-7H-purin-8-yl)(phenyl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2-amino-7H-purin-8-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-amino-7H-purin-8-yl)(phenyl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-amino-7H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to potential anticancer effects. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The table below highlights key structural differences between (2-amino-7H-purin-8-yl)(phenyl)methanol and related purine derivatives:

Compound Name (Reference) Substituents at Purine 8-Position Molecular Formula Key Functional Groups
(2-amino-7H-purin-8-yl)(phenyl)methanol Phenyl, hydroxymethyl C12H11N5O Aromatic ring, hydroxyl
3-[2-amino-6-(cyclohexylmethoxy)-7H-purin-8-yl]-2-methylphenol () Cyclohexylmethoxy, 2-methylphenol C19H23N5O2 Bulky cyclohexyl, phenolic -OH
6-amino-9-azetidin-3-yl-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one () Azetidinyl (4-membered amine ring) C23H21N5O3 Rigid amine ring, phenoxyphenyl
6-amino-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]-7-(4-phenoxyphenyl)-... () Pyrrolidinyl (5-membered amine ring) C26H24N6O3 Flexible amine ring, diaryl ether
8-hydroxyadenosine () Ribose (sugar moiety) C10H13N5O5 Nucleoside structure, 8-hydroxyl

Functional Implications of Substituents

  • Hydrophobic vs. In contrast, the cyclohexylmethoxy group in ’s compound increases steric bulk, which may reduce solubility but improve target binding specificity .
  • Hydrogen-Bonding Capacity: The hydroxymethyl (-CH2OH) group in the target compound acts as a hydrogen-bond donor, a feature absent in compounds with amino-substituted rings (e.g., azetidinyl or pyrrolidinyl groups in –6). This could influence interactions with polar enzyme active sites .
  • Rigidity vs. The target’s phenylmethanol group offers less rigidity but greater adaptability in binding .
  • Electron-Withdrawing Effects : Fluorinated analogs (e.g., ) leverage fluorine’s electron-withdrawing properties to enhance metabolic stability. The absence of fluorine in the target compound may result in faster hepatic clearance .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., cyclohexylmethoxy in ). However, it is less polar than the ribose moiety in 8-hydroxyadenosine (), which exhibits high solubility due to multiple hydroxyl groups .
  • Metabolic Stability: Compounds with cyclic amine substituents (e.g., azetidinyl, pyrrolidinyl) are often designed to resist cytochrome P450 oxidation, whereas the target’s phenylmethanol group may undergo phase II conjugation (e.g., glucuronidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.